Cas no 1689891-43-7 ((1S)-2-amino-1-(4-iodophenyl)ethan-1-ol)

(1S)-2-amino-1-(4-iodophenyl)ethan-1-ol structure
1689891-43-7 structure
Product name:(1S)-2-amino-1-(4-iodophenyl)ethan-1-ol
CAS No:1689891-43-7
MF:C8H10INO
Molecular Weight:263.075574398041
CID:6007721
PubChem ID:121603340

(1S)-2-amino-1-(4-iodophenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • (1S)-2-amino-1-(4-iodophenyl)ethan-1-ol
    • Benzenemethanol, α-(aminomethyl)-4-iodo-, (αS)-
    • EN300-1147075
    • 1689891-43-7
    • AKOS026738285
    • インチ: 1S/C8H10INO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H,5,10H2/t8-/m1/s1
    • InChIKey: AZTCEJZLKRHCTN-MRVPVSSYSA-N
    • SMILES: [C@@H](C1C=CC(I)=CC=1)(O)CN

計算された属性

  • 精确分子量: 262.98071g/mol
  • 同位素质量: 262.98071g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 113
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.2Ų
  • XLogP3: 0.8

じっけんとくせい

  • 密度みつど: 1.798±0.06 g/cm3(Predicted)
  • Boiling Point: 365.0±32.0 °C(Predicted)
  • 酸度系数(pKa): 11.83±0.35(Predicted)

(1S)-2-amino-1-(4-iodophenyl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1147075-0.05g
(1S)-2-amino-1-(4-iodophenyl)ethan-1-ol
1689891-43-7 95%
0.05g
$888.0 2023-10-25
Enamine
EN300-1147075-2.5g
(1S)-2-amino-1-(4-iodophenyl)ethan-1-ol
1689891-43-7 95%
2.5g
$2071.0 2023-10-25
Enamine
EN300-1147075-5.0g
(1S)-2-amino-1-(4-iodophenyl)ethan-1-ol
1689891-43-7
5g
$3894.0 2023-06-09
Enamine
EN300-1147075-0.5g
(1S)-2-amino-1-(4-iodophenyl)ethan-1-ol
1689891-43-7 95%
0.5g
$1014.0 2023-10-25
Enamine
EN300-1147075-1.0g
(1S)-2-amino-1-(4-iodophenyl)ethan-1-ol
1689891-43-7
1g
$1343.0 2023-06-09
Enamine
EN300-1147075-1g
(1S)-2-amino-1-(4-iodophenyl)ethan-1-ol
1689891-43-7 95%
1g
$1057.0 2023-10-25
Enamine
EN300-1147075-5g
(1S)-2-amino-1-(4-iodophenyl)ethan-1-ol
1689891-43-7 95%
5g
$3065.0 2023-10-25
Enamine
EN300-1147075-10g
(1S)-2-amino-1-(4-iodophenyl)ethan-1-ol
1689891-43-7 95%
10g
$4545.0 2023-10-25
Enamine
EN300-1147075-10.0g
(1S)-2-amino-1-(4-iodophenyl)ethan-1-ol
1689891-43-7
10g
$5774.0 2023-06-09
Enamine
EN300-1147075-0.25g
(1S)-2-amino-1-(4-iodophenyl)ethan-1-ol
1689891-43-7 95%
0.25g
$972.0 2023-10-25

(1S)-2-amino-1-(4-iodophenyl)ethan-1-ol 関連文献

(1S)-2-amino-1-(4-iodophenyl)ethan-1-olに関する追加情報

Comprehensive Overview of (1S)-2-amino-1-(4-iodophenyl)ethan-1-ol (CAS No. 1689891-43-7): Properties, Applications, and Research Insights

The compound (1S)-2-amino-1-(4-iodophenyl)ethan-1-ol (CAS No. 1689891-43-7) is a chiral amino alcohol derivative featuring a 4-iodophenyl group, which has garnered significant attention in pharmaceutical and organic synthesis research. Its unique structural attributes, including the iodine substituent and stereogenic center, make it a valuable intermediate for drug discovery and asymmetric catalysis. This article delves into its molecular characteristics, synthetic routes, and emerging applications while addressing trending topics like green chemistry and AI-driven drug design.

Chemically, (1S)-2-amino-1-(4-iodophenyl)ethan-1-ol belongs to the class of β-amino alcohols, known for their versatility in constructing bioactive molecules. The presence of iodine enhances its utility in cross-coupling reactions, particularly Suzuki-Miyaura and Sonogashira couplings, which are pivotal in modern medicinal chemistry. Researchers frequently explore its role in synthesizing chiral ligands for asymmetric hydrogenation, a hot topic in sustainable catalysis. Recent publications highlight its potential in neuroprotective agents, aligning with growing interest in neurodegenerative disease therapeutics.

From a synthetic perspective, the compound's enantiopure form (1S-configuration) is crucial for achieving high stereoselectivity in target molecules. Laboratories employ enzymatic resolution or chiral auxiliaries to obtain the desired isomer, reflecting the industry's shift toward cost-effective chiral technologies. Environmental considerations have also spurred innovations in solvent-free synthesis methods for such intermediates, resonating with the green chemistry movement frequently searched in academic forums.

In drug development, (1S)-2-amino-1-(4-iodophenyl)ethan-1-ol serves as a precursor for PET radiotracers due to its iodine moiety, addressing the rising demand for diagnostic imaging probes. Its incorporation into small-molecule APIs (Active Pharmaceutical Ingredients) has been explored in patents targeting GPCR modulators, a trending area in precision medicine. These applications align with frequent search queries like "iodinated building blocks for drug discovery" and "chiral intermediates in API synthesis" on scientific databases.

Analytical characterization of this compound typically involves HPLC chiral separation, NMR spectroscopy, and X-ray crystallography to confirm its absolute configuration. Such techniques are critical for quality control, especially given the pharmaceutical industry's emphasis on QbD (Quality by Design) principles. The compound's stability under various pH conditions and thermal profiles are also investigated, topics frequently discussed in formulation science communities.

Emerging trends link (1S)-2-amino-1-(4-iodophenyl)ethan-1-ol to machine learning-assisted molecular optimization. Computational chemists utilize its structural data to train AI models for predicting novel bioactive derivatives, a subject dominating recent ACS (American Chemical Society) conferences. This intersection of cheminformatics and synthetic chemistry answers common search queries about "AI in drug discovery" while maintaining scientific rigor.

Regulatory aspects of this compound comply with ICH guidelines for impurities and residual solvents, ensuring its suitability for GMP manufacturing. Suppliers often provide certificates of analysis detailing parameters like enantiomeric excess (>99%), meeting the stringent requirements of contract research organizations (CROs). Such documentation addresses frequent purchaser concerns about "pharma-grade chiral compounds" in procurement discussions.

In conclusion, (1S)-2-amino-1-(4-iodophenyl)ethan-1-ol (CAS No. 1689891-43-7) exemplifies the convergence of chiral synthesis, medicinal chemistry, and sustainable technologies. Its multifaceted applications—from asymmetric catalysis to diagnostic imaging—position it as a compound of enduring relevance in both academic and industrial settings. Ongoing research will likely uncover further utilities, particularly in targeted therapies and catalytic green processes, areas consistently highlighted in contemporary literature searches.

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